2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde
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Overview
Description
2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . The presence of both imidazole and pyridine rings allows it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-Chloro-4-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of both a chlorine-substituted pyridine ring and an imidazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds . Its structural versatility makes it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C9H6ClN3O |
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Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-(3-chloropyridin-4-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6ClN3O/c10-8-4-11-2-1-7(8)9-12-3-6(5-14)13-9/h1-5H,(H,12,13) |
InChI Key |
NRBZVSHIKLVSRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NC=C(N2)C=O)Cl |
Origin of Product |
United States |
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